

A Comparative Guide to the Reaction Kinetics of 4-Nitrophenyl Phosphorodichloridate

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Compound of Interest

Compound Name: 4-Nitrophenyl
phosphorodichloridate

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For researchers, scientists, and drug development professionals, understanding the reactivity of phosphorylating agents is crucial for the efficient synthesis of novel therapeutics and probes.

4-Nitrophenyl phosphorodichloridate (4-NPP) is a widely used reagent for this purpose, valued for the electron-withdrawing properties of the nitrophenyl group which facilitate nucleophilic attack. This guide provides a comparative analysis of the reaction kinetics of 4-NPP with various nucleophiles, offering insights into its reactivity profile alongside other related compounds.

This comparison draws upon kinetic data from various studies to provide a comprehensive overview. While direct side-by-side comparisons under identical conditions are limited in the literature, this guide collates and presents available data to offer valuable insights into the factors governing the reactivity of 4-NPP.

Comparison of Reaction Kinetics

The reactivity of 4-NPP is typically assessed through solvolysis (reaction with a solvent), hydrolysis (reaction with water), and aminolysis (reaction with amines). The kinetic data for these reactions provide a quantitative measure of the compound's susceptibility to nucleophilic attack.

Aminolysis Kinetics: A Comparison with Chloroformates

While direct comparative kinetic data for the aminolysis of 4-NPP with other phosphorodichloridates is scarce, valuable insights can be drawn from studies on analogous chloroformates. The aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution proceeds through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate.^[1] The Brønsted-type plots for these reactions, which correlate the logarithm of the second-order rate constant ($\log k_N$) with the pK_a of the amine, are linear with slopes (β values) of 0.23 for phenyl chloroformate and 0.26 for 4-nitrophenyl chloroformate.^[1] This suggests that the formation of the tetrahedral intermediate is the rate-determining step.^[1] A similar mechanism is observed for the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates, with a Brønsted slope of 0.26 for both.^[2]

These findings suggest that the electronic nature of the aromatic substituent significantly influences the reaction rate. The electron-withdrawing nitro group in the 4-position of the phenyl ring in 4-nitrophenyl chloroformate makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by amines, leading to a slightly larger Brønsted slope compared to the unsubstituted phenyl chloroformate. A similar trend can be anticipated for 4-NPP compared to phenyl phosphorodichloridate.

Hydrolysis Kinetics: The Influence of pH

The hydrolysis of 4-nitrophenyl-substituted esters is highly dependent on the pH of the medium. For instance, the hydrolysis of 4-nitrophenyl carbonates and carbamates is significantly accelerated under basic conditions (pH 12 and above). This is attributed to the formation of the 4-nitrophenolate ion, a good leaving group, which can be monitored spectrophotometrically.

The table below summarizes the pseudo-first-order rate constants for the hydrolysis of various p-nitrophenyl esters in aqueous solutions. Although these are not phosphorodichloridates, they provide a useful reference for the reactivity of the 4-nitrophenyl leaving group.

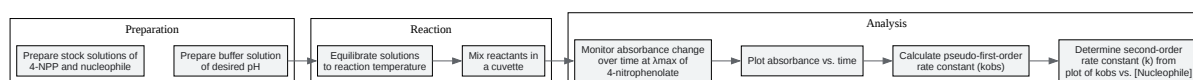
Compound	pH	Temperature (°C)	Rate Constant (k, s ⁻¹)
p-Nitrophenyl acetate	7.4	25	1.5×10^{-8}
p-Nitrophenyl phosphate	8.0	37	5.6×10^{-10}
4-Nitrophenyl β-D-glucopyranoside	7.0	90	$\sim 1 \times 10^{-7}$

Note: Data is compiled from various sources and reaction conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

The kinetic studies cited in this guide typically employ spectrophotometric methods to monitor the progress of the reaction. The general workflow for such an experiment is outlined below.

General Experimental Workflow for Kinetic Studies



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Figure 1. A typical experimental workflow for kinetic analysis.

Methodology for Aminolysis Studies:

The reactions of 4-nitrophenyl chloroformates with secondary alicyclic amines were monitored in aqueous solution at 25.0 °C with an ionic strength of 0.2 M (KCl).[1] The reactions were followed spectrophotometrically by monitoring the appearance of the 4-nitrophenolate ion.[1] Pseudo-first-order rate coefficients were obtained by working under a large excess of the

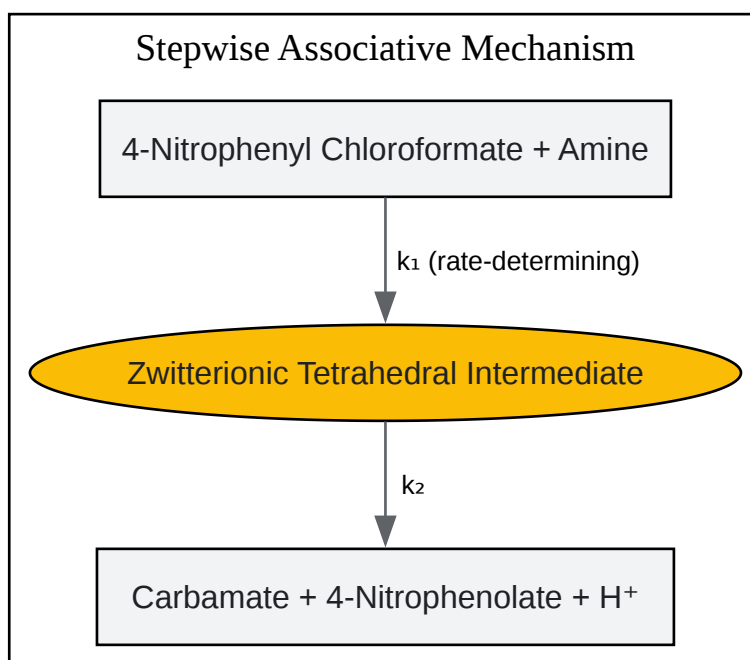
amine.[1] The second-order rate coefficients were then determined from the slope of the linear plots of the observed rate constant versus the free amine concentration.[1]

Reaction Mechanisms

The reactions of 4-NPP and related compounds with nucleophiles can proceed through different mechanisms, primarily associative (AN+DN or SN2-like) or dissociative (DN+AN or SN1-like) pathways.

Proposed Reaction Mechanism for Aminolysis

The aminolysis of 4-nitrophenyl chloroformate is proposed to proceed through a stepwise associative mechanism, as depicted below.



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References

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